

Application Notes and Protocols: PF-06827443 Calcium Mobilization Assay

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a calcium mobilization assay to characterize the activity of **PF-06827443**, a positive allosteric modulator (PAM) and allosteric agonist of the M1 muscarinic acetylcholine receptor.

Introduction

PF-06827443 is a positive allosteric modulator (PAM) of the M1 subtype of muscarinic acetylcholine receptor (M1 receptor).[1][2][3] The M1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq protein, initiating a signaling cascade that results in the mobilization of intracellular calcium.[4] This assay allows for the quantification of both the agonist and PAM activities of **PF-06827443** by measuring changes in intracellular calcium concentration.

Signaling Pathway

The activation of the M1 muscarinic receptor by an agonist leads to the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[4][5] **PF-06827443** can act as an agonist, directly activating this pathway, or as a PAM, potentiating the effect of an orthosteric agonist like acetylcholine.[1][6]





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Caption: M1 Receptor Signaling Pathway.

Data Presentation

The potency of **PF-06827443** can be quantified in two modes: as a direct agonist and as a positive allosteric modulator in the presence of an orthosteric agonist like acetylcholine (ACh). The half-maximal effective concentration (EC50) is a key parameter determined from the concentration-response curves.

Compound	Assay Mode	Cell Line	Agonist	EC50 (nM)
PF-06827443	Agonist	M1-CHO	-	610 ± 14
PF-06764427	PAM	M1-CHO	Acetylcholine (EC20)	30 ± 3
MK-7622	Agonist	M1-CHO	-	2930 ± 95
MK-7622	PAM	M1-CHO	Acetylcholine (EC20)	16 ± 4

Data extracted from a study on M1 PAMs, for comparative purposes.[6]

Experimental Protocol

This protocol is designed for a 96-well plate format and is based on common practices for fluorescence-based calcium mobilization assays.[4][7][8][9]

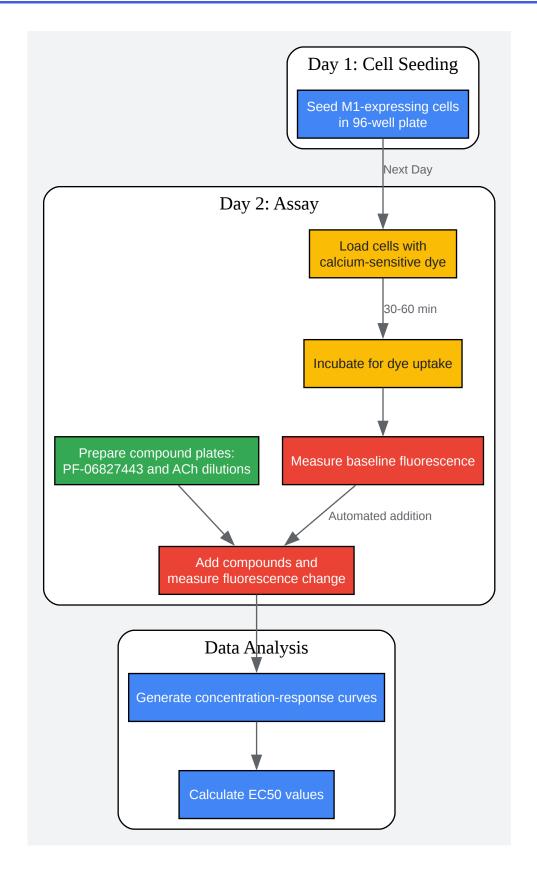


Materials and Reagents

- Cells: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the M1 muscarinic receptor.[1][6]
- Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), and antibiotics.
- Assay Plate: 96-well, black, clear-bottom microplate.
- PF-06827443: Stock solution in DMSO.
- Acetylcholine (ACh): Stock solution in water or appropriate buffer.
- Calcium-sensitive dye: Fluo-4 AM or equivalent.
- Probenecid: (Optional, for cell lines with active organic anion transporters like CHO and HeLa).[7][8][9]
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation® 3 or FLIPR®).[7][8][9]

Experimental Workflow





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Caption: Experimental Workflow Diagram.



Step-by-Step Procedure

- Cell Seeding (Day 1):
 - Trypsinize and count M1-expressing cells.
 - Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[7]
 - Incubate overnight at 37°C in a 5% CO2 incubator.
- Compound Plate Preparation (Day 2):
 - Prepare serial dilutions of PF-06827443 in assay buffer. For agonist mode, this will be the only compound added.
 - For PAM mode, prepare serial dilutions of PF-06827443 in assay buffer containing a fixed, sub-maximal (e.g., EC20) concentration of acetylcholine.[1]
 - Prepare a separate plate with acetylcholine dilutions to determine the EC20 concentration.
- Dye Loading (Day 2):
 - Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. If using probenecid, add it to the loading dye at a final concentration of 2.5 mM.[7][9]
 - Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
 - Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.[7][9]
- Calcium Mobilization Measurement (Day 2):
 - Set up the fluorescence microplate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at timed intervals.



- Place the cell plate and the compound plate into the instrument.
- Establish a stable baseline fluorescence reading for each well.
- The instrument will then automatically add the compounds from the compound plate to the cell plate.
- Continue to record the fluorescence intensity for a set period (e.g., 2-3 minutes) to capture the peak calcium response.
- Data Analysis:
 - \circ For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
 - \circ Plot the Δ F against the logarithm of the compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 value for both agonist and PAM activities.

Conclusion

This protocol provides a robust method for characterizing the activity of **PF-06827443** on the M1 muscarinic receptor. The calcium mobilization assay is a sensitive and high-throughput method suitable for determining the potency and efficacy of compounds targeting Gq-coupled receptors.[8] The agonist activity of **PF-06827443** has been shown to be dependent on the receptor expression level, a factor that should be considered when interpreting results.[1]

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